1H-Benzimidazol-5-amine, 2,3-dihydro-
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Overview
Description
1H-Benzimidazol-5-amine, 2,3-dihydro- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring. The presence of an amine group at the 5-position and the dihydro configuration adds to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Benzimidazol-5-amine, 2,3-dihydro- typically involves the condensation of o-phenylenediamine with various reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the use of glycine and hydrochloric acid in a high-pressure reactor, followed by neutralization with ammonia and recrystallization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1H-Benzimidazol-5-amine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using reagents like alkyl halides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-5-amine, 2,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine, 2,3-dihydro- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins and nucleic acids in microorganisms . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity.
Comparison with Similar Compounds
1H-Benzimidazol-5-amine, 2,3-dihydro- can be compared with other benzimidazole derivatives such as:
2-Amino-1H-benzimidazole: Similar in structure but lacks the dihydro configuration.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1H-Benzimidazol-5-amine, 2,3-dihydro- lies in its specific substitution pattern and the presence of the dihydro configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
215377-52-9 |
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Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H9N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4,8H2 |
InChI Key |
DEECGXPPIYDKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
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